N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-nitrobenzamide hydrochloride
Description
This compound features a benzothiazole core substituted with a bromine atom at the 6-position and a benzamide moiety bearing a nitro group at the para-position. The tertiary amine group (dimethylaminopropyl) enhances solubility via protonation, and the hydrochloride salt form improves stability and bioavailability.
Properties
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-nitrobenzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN4O3S.ClH/c1-22(2)10-3-11-23(18(25)13-4-7-15(8-5-13)24(26)27)19-21-16-9-6-14(20)12-17(16)28-19;/h4-9,12H,3,10-11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOHFJJSQVIQVOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)Br)C(=O)C3=CC=C(C=C3)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrClN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-nitrobenzamide hydrochloride is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Benzo[d]thiazole Core : The core structure is synthesized through cyclization involving 2-aminothiophenol and an appropriate aldehyde or ketone under acidic conditions.
- Introduction of the Nitro Group : The nitro group is added via nitration of the benzamide derivative.
- Coupling with Dimethylamino Propyl Group : This final step is achieved through nucleophilic substitution, linking the benzo[d]thiazole and nitrobenzamide structures.
Biological Activity
The biological activity of this compound has been evaluated in various studies, demonstrating a range of pharmacological effects:
- Antimicrobial Activity : Compounds with similar structures have shown significant antimicrobial properties against various pathogens, including bacteria and fungi .
- Anticancer Properties : Research indicates that derivatives of benzo[d]thiazole exhibit cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy.
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, enhancing its therapeutic profile against diseases like cancer .
The proposed mechanism of action for this compound involves:
- Target Interaction : The benzo[d]thiazole and nitro groups facilitate binding to specific biological targets such as enzymes or receptors.
- Cellular Uptake : The dimethylamino propyl side chain enhances solubility and cellular uptake, potentially increasing bioavailability.
- Reactive Oxygen Species (ROS) Scavenging : Similar compounds have demonstrated antioxidant properties, which may contribute to their protective effects in cellular environments .
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds, providing insights into the potential applications of this compound:
Comparison with Similar Compounds
Substituent Variations on the Benzothiazole Ring
- Compound 11 (N-(6-bromobenzo[d]thiazol-2-yl)-4-(4-methylpiperazin-1-yl)benzamide): Key Difference: The benzamide substituent is a 4-methylpiperazinyl group instead of a nitro group. Synthesis Yield: 55% via coupling of 2-amino-6-bromobenzothiazole with activated benzamide derivatives .
- Compound in (2-((4-chlorophenyl)thio)-N-(3-(dimethylamino)propyl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide hydrochloride): Key Difference: A thioacetamide linker and a nitro group on the benzothiazole (vs. bromine in the target compound). Impact: The sulfur atom in the thioether group may increase lipophilicity, while positional isomerism (nitro on benzothiazole vs. benzamide) drastically alters electronic distribution and target specificity .
Modifications on the Amine Side Chain
- SzR-105 (N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride): Key Difference: Quinoline core replaces benzothiazole, and a hydroxy group substitutes the nitro moiety. Impact: The hydroxy group offers hydrogen-bonding capacity, while quinoline’s aromatic system may enhance π-π stacking interactions. The dimethylaminopropyl group is retained, suggesting shared pharmacokinetic profiles (e.g., solubility) .
Pharmacophoric Similarities and Salt Forms
Common Strategies
- Coupling Reactions: The target compound likely employs coupling strategies similar to Compound 11 (), where 2-amino-6-bromobenzothiazole reacts with activated benzamide intermediates. Palladium-catalyzed cross-coupling (e.g., Suzuki for aryl boronic acids) is used in related compounds (e.g., 12a, 12b) to introduce aromatic substituents .
Q & A
Basic Question: What are the standard synthetic routes and optimization strategies for this compound?
Answer:
The synthesis involves multi-step organic reactions, typically starting with the formation of the benzo[d]thiazol core, followed by sequential introduction of substituents (e.g., bromo, nitro, and dimethylamino groups). Key steps include:
- Amide coupling : Using reagents like EDC/HOBt or DCC to link the benzamide and thiazole moieties .
- Nitro group introduction : Controlled nitration conditions (e.g., HNO₃/H₂SO₄) to avoid over-nitration .
- Purification : Recrystallization or column chromatography to achieve >95% purity .
Optimization focuses on solvent selection (e.g., DMF for polar intermediates), temperature control (e.g., 0–5°C for sensitive steps), and catalyst choice (e.g., CuI for coupling reactions) .
Basic Question: Which analytical methods are critical for confirming structural integrity and purity?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (±2 ppm accuracy) .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>98% by reverse-phase C18 columns) .
- Infrared Spectroscopy (IR) : Detection of functional groups (e.g., nitro stretch at ~1520 cm⁻¹) .
Advanced Question: How can researchers elucidate the compound’s mechanism of action in biological systems?
Answer:
- Kinase inhibition assays : Measure IC₅₀ values against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays .
- Receptor binding studies : Radioligand displacement assays (e.g., ³H-labeled ligands) to quantify affinity .
- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes to target proteins .
- Pathway analysis : Western blotting or qPCR to assess downstream signaling (e.g., MAPK/ERK) .
Advanced Question: How does structural variation (e.g., bromo vs. nitro substituents) influence bioactivity?
Answer:
Comparative studies of analogs reveal:
| Substituent | Activity | Key Reference |
|---|---|---|
| Bromo (6-position) | Enhanced kinase selectivity | |
| Nitro (4-position) | Increased cytotoxicity (IC₅₀ ~1 µM in HeLa) | |
| Dimethylamino | Improved solubility (logP reduction by 0.8) | |
| Methodologically, structure-activity relationship (SAR) studies require parallel synthesis of analogs and standardized bioassays (e.g., MTT for cytotoxicity) . |
Advanced Question: How should researchers address contradictions in biological activity data across studies?
Answer:
- Assay standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments (n ≥ 3) .
- Orthogonal validation : Confirm enzyme inhibition with both fluorescence and radiometric assays .
- Meta-analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify trends .
For example, discrepancies in IC₅₀ values may arise from differences in cell lines (e.g., HeLa vs. MCF-7) or assay conditions (e.g., serum concentration) .
Advanced Question: What experimental design challenges arise in optimizing reaction yields and stereochemical control?
Answer:
- Yield optimization : Use design of experiments (DoE) to screen variables (e.g., solvent polarity, temperature gradients) .
- Stereochemical control : Chiral HPLC or circular dichroism (CD) to monitor enantiomeric excess (>90% ee) .
- Scale-up challenges : Transition from batch to flow reactors for exothermic steps (e.g., nitration) to improve safety and yield .
Advanced Question: What computational tools are recommended for predicting reactivity and degradation pathways?
Answer:
- Density Functional Theory (DFT) : Predict reaction intermediates (e.g., transition states in amide coupling) .
- Molecular Dynamics (MD) : Simulate hydrolysis pathways under physiological pH (e.g., nitro group stability) .
- Cheminformatics platforms : Use tools like Schrödinger Suite or RDKit to model metabolic transformations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
